Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-
Overview
Description
Synthesis Analysis
The synthesis of imidazo and imidazole derivatives is a topic of significant interest due to their potential applications in medicinal chemistry and material science. The papers provided detail various synthetic routes to different imidazole derivatives. For instance, the synthesis of tetracyclic compounds with a thiazolidinone or thiazinone ring fused to naphth[2,3-d]imidazole-4,9-dione was achieved through reactions with dimethyl acetylenedicarboxylate in methanol . Another paper describes a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione, which was then used to create analogues of imidazole alkaloids . Additionally, a one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds from cyclic ketene aminals through tandem addition-cyclization reactions is reported, with some compounds showing hepatoprotective activity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were often confirmed using X-ray diffraction analysis, ensuring the accuracy of the synthesized structures. For example, the structure of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones was ascertained by single crystal X-ray diffraction, which also revealed various inter- and intramolecular interactions . Similarly, the unexpected photochemical transformation of imidazole derivatives was studied, leading to the synthesis of imidazo[1,5-a]pyridine-5,8-dione derivatives, with their structures determined by X-ray diffraction analysis .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving imidazole derivatives. For instance, the reaction of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones in boiling acetic acid led to the formation of new indole and imidazolinone derivatives . Another study reported the chemoselective formation of monohydroxyalkyl derivatives of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione, with a focus on the selectivity of the reaction . Additionally, the synthesis of novel 1-[(1-ethoxymethylene)amino]imidazol-5(4H)-ones and 1,2,4-triazin-6(5H)-ones from optically active α-aminocarboxylic acid hydrazides was explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized imidazole derivatives were characterized using various spectroscopic methods. For example, the vibrational spectroscopic studies of 6-amino-4-(4'-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole were conducted using density functional theory (DFT) calculations, which were in good agreement with experimental FT-IR and FT-Raman spectra . The synthesis and structure of 6-aryl-6,7-dihydro-2H-imidazo[5,1-c][1,2,4]triazole-3,5-diones were also reported, with an emphasis on the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1'-carbonyldiimidazole .
Scientific Research Applications
Synthesis and Chemical Properties Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives, like glycolurils, have been extensively studied for their diverse applications in various scientific and technological fields. Their unique chemical structure makes them valuable as building blocks in supramolecular chemistry. Researchers have developed numerous methods for synthesizing glycolurils and their analogues, exploring classical reactions and innovative approaches to produce these compounds with a range of functionalities. These substances have found roles in creating pharmacologically active compounds, explosives, and gelators, demonstrating their versatility and importance in material science and pharmaceuticals (Kravchenko et al., 2018).
Innovative Molecular Structures The chemistry of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives is a rich field of study, with researchers exploring a variety of reactions to create novel molecular structures. These reactions have led to the development of new compounds with potential applications in various domains, including drug design and material science. One study describes the reaction of certain quinoline-2,4-diones with isothiocyanates, leading to novel compounds and highlighting the versatile nature of these chemical structures (Klásek et al., 2010).
Photophysical and pH Sensing Properties The unique photophysical properties of certain imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives make them suitable for applications in sensing technologies. For instance, complexes containing uncoordinated imidazole groups exhibit strong dependence on solution pH, acting as proton-induced off-on-off luminescent sensors. This sensitivity to pH changes has potential applications in environmental monitoring and biological systems (Cheng et al., 2016).
Electrochemical Applications Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives have also been studied for their electrochemical properties, which can be harnessed in various applications, including the development of corrosion inhibitors and sensors. These compounds exhibit significant electrochemical activity, making them suitable for creating materials that can interact with their environment in a controlled and predictable manner (Zaki et al., 2012).
Future Directions
properties
IUPAC Name |
1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJGMGAMHFMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066202 | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
CAS RN |
17464-88-9 | |
Record name | MX 270 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17464-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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